Methyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by a benzo[d]thiazole core substituted with a 4-butoxybenzamido group at position 2 and a methyl ester at position 4. This compound is synthesized via a multi-step route involving the coupling of 2-aminobenzo[d]thiazole-6-carboxylate intermediates with 4-butoxybenzoyl chloride or analogous reagents . Its structure combines lipophilic (4-butoxy) and polar (ester) moieties, making it a candidate for drug discovery, particularly in targeting enzymes or receptors where benzothiazoles are known to exhibit activity .
Properties
IUPAC Name |
methyl 2-[(4-butoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-3-4-11-26-15-8-5-13(6-9-15)18(23)22-20-21-16-10-7-14(19(24)25-2)12-17(16)27-20/h5-10,12H,3-4,11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAJQCROZNGXFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Butoxybenzamido Group: The butoxybenzamido group can be introduced by reacting the benzothiazole core with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the butoxybenzamido group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Methyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Benzothiazole Derivatives
The following table and analysis highlight structural, synthetic, and functional differences between Methyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate and related compounds:
Key Observations :
Substituent Effects on Reactivity: The 4-butoxy group in the target compound increases lipophilicity compared to analogs like Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate, which has a polar hydroxy group .
Biological Activity: Methyl 2-(methylamino)benzo[d]thiazole-6-carboxylate demonstrated potent activity against bacterial DNA gyrase (IC₅₀ = 0.12 µM), attributed to the methylamino group’s hydrogen-bonding capacity . In contrast, the 4-butoxy analog’s activity remains uncharacterized but is hypothesized to depend on its balance of lipophilicity and steric bulk.
Synthetic Accessibility: The target compound requires sequential acylation of 2-aminobenzo[d]thiazole-6-carboxylate intermediates, whereas Methyl 2-chloro derivatives are synthesized via direct halogenation . Hydroxy-substituted analogs (e.g., Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate) necessitate protective group strategies (e.g., tert-butyldimethylsilyl) to prevent side reactions during synthesis .
Biological Activity
Methyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole core, which is known for its diverse pharmacological properties. The butoxy group enhances the compound's solubility and may influence its interaction with biological targets. The molecular formula is , with a molecular weight of approximately 384.45 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : The benzothiazole structure is synthesized through cyclization reactions involving 2-aminobenzenethiol and appropriate aldehydes or ketones.
- Amidation : The introduction of the butoxybenzamido group is achieved by reacting the benzothiazole with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine.
- Esterification : Finally, esterification occurs using methanol to yield the methyl ester form of the compound.
Antimicrobial Activity
Research has indicated that compounds containing a benzothiazole moiety exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains. Preliminary studies suggest it may serve as a lead compound in the development of new antimicrobial agents.
Anticancer Properties
The potential anticancer activity of this compound has also been explored. In vitro assays have demonstrated its ability to inhibit cell proliferation in several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics .
Acetylcholinesterase Inhibition
A related area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds structurally similar to this compound have shown promising AChE inhibitory activity, suggesting potential applications in treating cognitive decline .
Case Studies
- Antimicrobial Evaluation : A study conducted on various derivatives of benzothiazole showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cancer Cell Line Studies : In vitro testing on human breast cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM, highlighting its potential as an anticancer agent.
- Neuroprotective Effects : A molecular docking study indicated that the compound binds effectively to the active site of AChE, with an estimated binding affinity suggesting potential therapeutic benefits in neurodegenerative conditions .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate | Structure | Moderate antimicrobial activity |
| Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate | Structure | Anticancer properties observed |
| Methyl 2-(4-propoxybenzamido)benzo[d]thiazole-6-carboxylate | Structure | Effective AChE inhibitor |
Q & A
Q. What are the standard synthetic routes for Methyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, analogous benzothiazole derivatives are synthesized via reactions between brominated thiazole precursors and substituted amines under reflux in THF, followed by Boc deprotection (if applicable) . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst use) is critical for yield improvement. For instance, describes a protocol using 1-Boc-piperazine and THF, achieving a 97% yield after purification .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming structural integrity, particularly the butoxybenzamido and carboxylate moieties. Mass spectrometry validates molecular weight, while IR spectroscopy identifies functional groups like amide C=O stretches (1650–1700 cm⁻¹). For example, and provide detailed NMR chemical shifts for analogous compounds, aiding in peak assignment .
Q. How is solubility optimized for in vitro assays?
Hydrobromide salt formation (as in ) or co-solvents like DMSO/EtOH mixtures enhance aqueous solubility. Purity (>97%) must be confirmed via HPLC or TLC, as emphasized in , to avoid interference in biological assays .
Advanced Research Questions
Q. How does the 4-butoxybenzamido substituent influence biological activity compared to other substituents?
Structure-activity relationship (SAR) studies suggest electron-donating groups (e.g., butoxy) enhance membrane permeability and target binding. For example, compares 4-chloro and 4-methoxy analogs, showing that bulkier alkoxy groups (like butoxy) may improve pharmacokinetics but reduce solubility . Computational docking (using DFT methods, as in ) can predict steric and electronic effects on target interactions .
Q. What strategies resolve discrepancies in reported biological activities across studies?
Contradictions often arise from assay variability (e.g., cell line specificity or incubation time). Normalize data using positive controls (e.g., cisplatin for cytotoxicity) and validate purity via COA (Certificate of Analysis, as in ). Cross-reference with structurally similar compounds (e.g., ’s comparative table) to identify substituent-specific trends .
Q. How can computational chemistry predict reactivity or target interactions?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP, per ) models electronic properties, while molecular dynamics simulations assess binding stability. For instance, ’s approach achieved <3 kcal/mol error in thermochemical predictions, applicable to studying amide bond reactivity in this compound .
Q. What experimental designs are optimal for evaluating anticancer mechanisms?
Use apoptosis assays (Annexin V/PI staining) and enzyme inhibition studies (e.g., topoisomerase II or kinase assays). highlights pro-apoptotic activity in cancer cells for related compounds, suggesting similar protocols . Combine with transcriptomics to identify pathway modulation .
Q. How is crystallographic data obtained for structural validation?
Single-crystal X-ray diffraction using SHELX ( ) or ORTEP-3 ( ) resolves 3D conformation. For example, ’s piperazine-substituted analog was characterized via SHELXL refinement, confirming bond angles and dihedral strains critical for activity .
Methodological and Technical Considerations
Q. What modifications improve pharmacokinetic properties?
Introduce polar groups (e.g., morpholino in ) to enhance solubility without compromising target affinity. Prodrug strategies (e.g., ester-to-acid hydrolysis) can improve bioavailability, as seen in ’s optimization of benzothiazole inhibitors .
Q. How are mechanistic interactions with biological targets validated?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity. For enzyme targets (e.g., DNA gyrase in ), IC50 determination via fluorescence-based assays is standard. Molecular docking (AutoDock Vina) paired with mutational studies confirms binding site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
